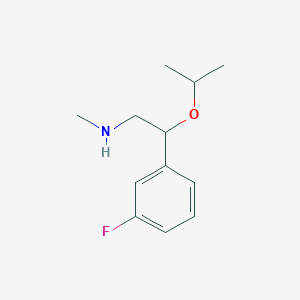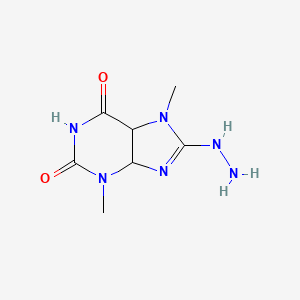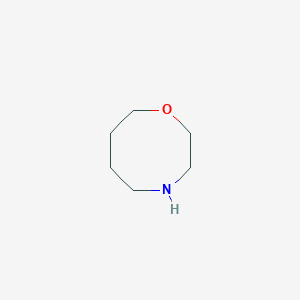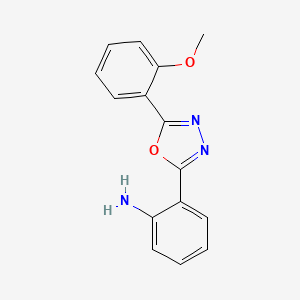
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine: m-Fluoroisopropoxyamphetamine , is a chemical compound with the following structure:
CH3N(CH3)C6H4CH2OCH(CH3)C2H5
This compound belongs to the class of arylalkylamines and contains a fluorine-substituted phenyl ring attached to an isopropoxy group. It exhibits interesting pharmacological properties and has been studied for various applications.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine involves several steps. One common synthetic route includes the following:
Aryl Bromination: Start with 3-fluorophenyl bromide and react it with magnesium metal to form a Grignard reagent. Then, react the Grignard reagent with 2-isopropoxy-N-methylethanamine to obtain the desired compound.
Industrial Production Methods: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactions:
- Other reactions may include oxidation, reduction, and substitution processes.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling reactions.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major product of Suzuki–Miyaura coupling between 3-fluorophenyl bromide and 2-isopropoxy-N-methylethanamine is 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Organic Synthesis: Used as a building block in the synthesis of other compounds.
Comparación Con Compuestos Similares
2-(3-Fluorophenyl)ethylamine: Similar in structure but lacks the isopropoxy group.
2-(3-Fluorophenyl)propylamine: Another related compound with a longer alkyl chain.
Propiedades
Fórmula molecular |
C12H18FNO |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H18FNO/c1-9(2)15-12(8-14-3)10-5-4-6-11(13)7-10/h4-7,9,12,14H,8H2,1-3H3 |
Clave InChI |
KZOAYRCZMDCIBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CNC)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)




![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)

![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)


